3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Overview
Description
3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of an amino group at the third position and a carboxylic acid group at the sixth position of the tetrahydroquinoline ring. It is an important intermediate in organic synthesis and has various applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the reduction of quinoline derivatives followed by functional group transformations. For example, the reduction of 6-nitroquinoline can yield 6-aminoquinoline, which can then be subjected to further reactions to introduce the carboxylic acid group at the desired position .
Another method involves the cyclization of appropriate precursors. For instance, the Pictet-Spengler reaction, which involves the cyclization of an amino acid derivative with an aldehyde, can be employed to synthesize tetrahydroquinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and various substituted tetrahydroquinoline derivatives .
Scientific Research Applications
3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: It is investigated for its potential therapeutic properties, including its use in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Similar in structure but with different functional groups.
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid: Differing in the position of the carboxylic acid group.
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: Lacking the amino group at the third position
Uniqueness
3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the tetrahydroquinoline ring. This dual functionality allows for diverse chemical reactivity and the potential for various biological activities .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-3,8,12H,4-5,11H2,(H,13,14) |
InChI Key |
ZDUAIOOTXOTOGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=C1C=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
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